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Compound of Interest

Compound Name: SRT3109

Cat. No.: B610998

An important clarification regarding the biological target of SRT3109: Initial interest in SRT3109
may be linked to research from Sirtris Pharmaceuticals, a company known for its work on
sirtuin-activating compounds (STACs). However, publicly available data from chemical
suppliers and scientific databases consistently identify SRT3109 not as a SIRT1 activator, but
as a potent antagonist of the C-X-C chemokine receptor 2 (CXCR2). It is likely that SRT3109
has been confused with other compounds from Sirtris, such as SRT1720, which are well-
documented SIRT1 activators. This guide will therefore focus on the established chemical and
biological properties of SRT3109 as a CXCR2 antagonist.

Chemical Structure and Properties

SRT3109, also known as AZD-5122, is a small molecule with the IUPAC name N-(2-((2,3-
difluorobenzyl)thio)-6-((3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide.
Its chemical structure and key properties are summarized in the table below.
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Property Value

N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-
IUPAC Name dihydroxybutan-2-yl)amino)pyrimidin-4-

yl)azetidine-1-sulfonamide

Synonyms SRT 3109, SRT-3109, AZD-5122
CAS Number 1204707-71-0[1]

Molecular Formula C18H23F2N504S2[1]

Molecular Weight 475.53 g/mol [1]

Appearance White to off-white powder
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

SRT3109 is a potent and selective antagonist of the human CXCR2 receptor.[2] CXCR2 is a G-
protein coupled receptor (GPCR) that plays a critical role in the inflammatory response,
primarily by mediating the chemotaxis of neutrophils to sites of inflammation. The binding of
chemokine ligands, such as CXCL1 and CXCLS8 (IL-8), to CXCR2 triggers a downstream
signaling cascade that leads to neutrophil activation and migration.

By acting as an antagonist, SRT3109 binds to CXCR2 and prevents the binding of its natural
ligands. This blockade of CXCR2 signaling inhibits the downstream cellular responses, most
notably neutrophil chemotaxis and activation. This mechanism of action gives SRT3109 its anti-
inflammatory properties.

Signaling Pathway

The signaling pathway initiated by the activation of CXCR2 is complex and involves multiple
downstream effectors. As a GPCR, ligand binding to CXCR2 leads to the activation of
heterotrimeric G-proteins. The dissociation of the G-protein subunits initiates several signaling
cascades, including the activation of phospholipase C (PLC), which leads to an increase in
intracellular calcium, and the activation of the PI3K/Akt and MAPK/Erk pathways. These
pathways ultimately culminate in cellular responses such as chemotaxis, degranulation, and
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the production of reactive oxygen species (ROS). SRT3109, by blocking the initial ligand
binding, prevents the initiation of these downstream events.

Click to download full resolution via product page

CXCR2 Signaling Pathway and the inhibitory action of SRT3109.

Quantitative Data

The potency of SRT3109 as a CXCR2 antagonist has been quantified in various in vitro
assays. The following table summarizes the available data.

Assay Type Parameter Value
Cell-based Calcium Flux Assay  IC50 ~3.4 nM[1]
Neutrophil Migration Assay

_ IC50 ~5.1 nM[1]
(CXCL1-induced)
General CXCR2 Antagonism pIC50 8.2[2]
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Experimental Protocols

Detailed experimental protocols for the characterization of SRT3109 are not readily available in
the public domain. However, the following are representative methodologies for key
experiments used to characterize CXCR2 antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To determine the binding affinity (Ki) of SRT3109 for the human CXCR2 receptor.

Methodology:

Membrane Preparation: Membranes from cells recombinantly expressing the human CXCR2
receptor are prepared by homogenization and centrifugation.

o Radioligand: A radiolabeled CXCR2 ligand (e.g., [125I]-CXCLS8) is used.

o Competition Binding: A fixed concentration of the radioligand is incubated with the cell
membranes in the presence of increasing concentrations of SRT3109.

 Incubation: The reaction is incubated to allow binding to reach equilibrium.

e Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber
filter.

o Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

o Data Analysis: The concentration of SRT3109 that inhibits 50% of the specific binding of the
radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff
equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the increase in intracellular
calcium that occurs upon receptor activation.
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Objective: To determine the potency of SRT3109 in inhibiting CXCR2-mediated calcium
mobilization.

Methodology:

Cell Culture: A cell line stably expressing the human CXCR2 receptor is cultured and plated
in a microplate.

o Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.qg.,
Fluo-4 AM).

e Compound Incubation: The cells are incubated with varying concentrations of SRT3109.

e Ligand Stimulation: A CXCR2 agonist (e.g., CXCL8) is added to the wells to stimulate the
receptor.

 Signal Detection: The change in fluorescence, which corresponds to the change in
intracellular calcium concentration, is measured in real-time using a fluorescence plate
reader.

o Data Analysis: The IC50 value, representing the concentration of SRT3109 that causes a
50% reduction in the agonist-induced calcium response, is calculated.

Neutrophil Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the migration of neutrophils
towards a chemoattractant.

Objective: To assess the functional inhibition of neutrophil chemotaxis by SRT3109.
Methodology:
o Neutrophil Isolation: Neutrophils are isolated from fresh human blood.

o Assay Setup: A Boyden chamber or a similar transwell migration system is used. The lower
chamber is filled with a medium containing a CXCR2-specific chemoattractant (e.g., CXCL1
or CXCLS).
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Compound Treatment: The isolated neutrophils are pre-incubated with various
concentrations of SRT3109.

Cell Migration: The treated neutrophils are placed in the upper chamber of the transwell and
allowed to migrate through a porous membrane towards the chemoattractant in the lower
chamber.

Quantification: After an incubation period, the number of neutrophils that have migrated to
the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.
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Neutrophil Chemotaxis Assay Workflow

1. Isolate Neutrophils
from Human Blood

2. Pre-incubate Neutrophils
with varying concentrations of SRT3109

3. Prepare Boyden Chamber:
Lower Chamber: Chemoattractant (e.g., CXCL8)
Upper Chamber: Treated Neutrophils

4. Incubate to allow
Neutrophil Migration

5. Quantify Migrated Neutrophils
in the Lower Chamber

6. Data Analysis:
Determine IC50 for Chemotaxis Inhibition

Click to download full resolution via product page

A representative workflow for a neutrophil chemotaxis assay.

Conclusion
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SRT3109 is a well-characterized small molecule antagonist of the CXCR2 receptor. Its ability to
inhibit neutrophil migration and activation makes it a compound of interest for the research and
potential treatment of various inflammatory diseases. It is crucial for researchers to distinguish
SRT3109 from the sirtuin-activating "SRT" compounds developed by Sirtris Pharmaceuticals to
ensure accurate experimental design and interpretation of results. Further investigation into the
in vivo efficacy and safety profile of SRT3109 will be necessary to fully elucidate its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medkoo.com [medkoo.com]
e 2. medchemexpress.com [medchemexpress.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and
Biological Properties of SRT3109]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610998#srt3109-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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